4-(4-nitrophenyl)-3,6-diphenylpyridazine
Description
Significance of Pyridazine (B1198779) Core Structures in Organic Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a fundamental scaffold in organic chemistry. liberty.edu This unique arrangement of nitrogen atoms imparts distinct physicochemical properties, such as a high dipole moment and weak basicity, which differentiate pyridazines from other diazines like pyrimidine (B1678525) and pyrazine (B50134). liberty.edu The presence of the nitrogen atoms creates electron-deficient regions in the ring, influencing its reactivity and making it a versatile building block for more complex molecules. liberty.edu The synthesis of the pyridazine core can be achieved through various methods, most notably through the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). liberty.edu This accessibility allows chemists to readily incorporate the pyridazine moiety into diverse molecular architectures.
Overview of Substituted Pyridazines in Advanced Chemical Systems
The true versatility of the pyridazine core is realized in its substituted derivatives, which are prominent in numerous areas of advanced chemical research. The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of its electronic, steric, and physicochemical properties. This has led to the development of a vast library of substituted pyridazines with a wide array of applications. nih.gov For instance, many substituted pyridazine compounds have been investigated for their potent biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net In materials science, the electron-accepting nature of the pyridazine ring makes it a valuable component in the design of organic semiconductors and other functional materials. liberty.edu The ability to systematically modify the substituents on the pyridazine core enables researchers to establish structure-activity relationships and design molecules with tailored functions for applications in medicine, agriculture, and materials science. nih.govresearchgate.net
Positioning of 4-(4-Nitrophenyl)-3,6-diphenylpyridazine within Pyridazine Chemistry
The compound 4-(4-nitrophenyl)-3,6-diphenylpyridazine is a highly substituted derivative that combines several key structural features. Its core is the pyridazine ring, which provides the foundational heterocyclic structure. This core is flanked by two phenyl groups at the 3 and 6 positions and substituted with a 4-nitrophenyl group at the 4-position.
Scope and Academic Relevance of Research on 4-(4-Nitrophenyl)-3,6-diphenylpyridazine
While specific, dedicated research on 4-(4-nitrophenyl)-3,6-diphenylpyridazine is not extensively documented in publicly available literature, its structure suggests significant academic relevance and potential for future investigation. The academic interest in such a compound would likely stem from several areas of chemical science.
Medicinal Chemistry: Given that numerous substituted pyridazines exhibit biological activity, this compound could be a candidate for screening in various assays. nih.govresearchgate.net The presence of the nitrophenyl group, a common moiety in pharmacologically active compounds, could impart specific biological properties. nih.gov
Materials Science: The combination of the electron-deficient pyridazine core with multiple aromatic rings, including the electron-withdrawing nitrophenyl group, makes it a potential candidate for studies in organic electronics. Its properties could be relevant for applications in semiconductors or as a component in nonlinear optical materials. liberty.edunih.gov
Synthetic Methodology: The synthesis of asymmetrically substituted pyridazines like this one can be a challenge. Research into efficient synthetic routes to produce 4-(4-nitrophenyl)-3,6-diphenylpyridazine and related compounds would be a valuable contribution to synthetic organic chemistry. researchgate.net
Interactive Data Table: General Properties of Pyridazine
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂ | liberty.edu |
| Molar Mass | 80.09 g/mol | liberty.edu |
| Appearance | Colorless liquid | liberty.edu |
| Melting Point | -8 °C | liberty.edu |
| Boiling Point | 208 °C | liberty.edu |
| Nature | Aromatic Heterocycle | liberty.edu |
Interactive Data Table: Structural Comparison of Related Pyridazine Derivatives
| Compound | Substituent at C3 | Substituent at C4 | Substituent at C6 | Key Structural Feature |
| 4-(4-Nitrophenyl)-3,6-diphenylpyridazine | Phenyl | 4-Nitrophenyl | Phenyl | Asymmetric substitution with electron-withdrawing group. |
| 3,6-diphenylpyridazine | Phenyl | H | Phenyl | Symmetric diaryl substitution. chemsynthesis.com |
| 3-(p-Chlorophenyl)-4-cyano-5,6-diphenylpyridazine | p-Chlorophenyl | Cyano | Phenyl | Multiple aryl groups with cyano substituent. tsijournals.com |
| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Thione | 2-(4-Chlorophenyl)hydrazinyl | Phenyl | Contains a thione and a hydrazinyl group. nih.gov |
Properties
IUPAC Name |
4-(4-nitrophenyl)-3,6-diphenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-25(27)19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)23-24-22(20)18-9-5-2-6-10-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOYVULMCWUUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Nitrophenyl 3,6 Diphenylpyridazine and Its Structural Analogues
Cyclization Reactions in Pyridazine (B1198779) Ring Formation
The cornerstone of pyridazine synthesis is the cyclization reaction that forms the six-membered ring containing two adjacent nitrogen atoms. This is most commonly achieved by reacting a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org
Condensation reactions are a fundamental approach to forming the pyridazine ring. The classic method involves the reaction of a 1,4-dicarbonyl compound (such as a 1,4-diketone, γ-ketoacid, or their equivalents) with hydrazine or its derivatives. wikipedia.orgiglobaljournal.com The initial condensation forms a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.
For the synthesis of 3,4,6-trisubstituted pyridazines like the target compound, a suitable precursor would be a substituted 1,4-dicarbonyl compound. The reaction of γ-ketoacids with hydrazine, for instance, leads to the formation of pyridazinones, which can be further modified. iglobaljournal.com A general scheme for this approach is the condensation of a 1,4-diketone with hydrazine, which may be followed by an oxidation step to yield the final aromatic product. iglobaljournal.com
Table 1: Examples of Condensation Reactions in Pyridazine Synthesis
| Precursor Type | Reagent | Product Type | Reference |
| 1,4-Diketones | Hydrazine | Dihydropyridazine/Pyridazine | iglobaljournal.com |
| γ-Ketoacids | Hydrazine | Pyridazinone | iglobaljournal.com |
| Methyl β-aroyl propionate | Hydrazine Hydrate | 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinone | iglobaljournal.com |
| Maleic Acid Derivatives | Hydrazines | Pyridazinedione | iglobaljournal.com |
This table presents generalized examples of condensation reactions used to form pyridazine rings.
An unexpected carbon-carbon bond cleavage has been reported as an efficient metal-free pathway to 3,6-diarylpyridazines from 1,3-dicarbonyl compounds and methyl ketones, showcasing alternative condensation strategies. organic-chemistry.org
Controlling the placement of substituents on the pyridazine ring is a critical challenge in synthesis. Regioselective methods are therefore highly valuable. For a trisubstituted pyridazine like 4-(4-nitrophenyl)-3,6-diphenylpyridazine, regiocontrol is essential to ensure the correct isomer is formed.
One powerful regioselective method is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and dienophiles. rsc.org A Lewis acid-mediated IEDDA reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, for example, provides functionalized pyridazines with high regioselectivity. organic-chemistry.org The reaction of tetrazines with alkynyl sulfides also yields trisubstituted pyridazines selectively. rsc.org
Another strategy involves the stepwise functionalization of a pre-formed pyridazine ring. This can be achieved through selective metalations and subsequent cross-coupling reactions. For instance, the use of TMPMgCl·LiCl allows for regioselective magnesiation of thio-substituted pyridazines, enabling directed functionalization. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki couplings, are then used to introduce various aryl groups in a controlled manner. researchgate.netuni-muenchen.de
Multi-Component Reactions for Pyridazine Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted pyridazines by combining three or more starting materials in a single synthetic operation. acsgcipr.org
One-pot syntheses are highly sought after for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several one-pot procedures for constructing pyridazine derivatives have been developed. acsgcipr.org
A three-component, uncatalyzed, one-pot reaction has been described for the synthesis of highly substituted pyridazines. This method involves a domino sequence of nucleophilic substitution, condensation, and an intramolecular aza-ene addition cyclization. acs.org Another example is the one-pot, three-component synthesis of pyrazolo[3,4-c]pyridazine derivatives from arylglyoxalmonohydrates, a pyrazolone, and hydrazine hydrate, catalyzed by DABCO. researchgate.net Such strategies allow for the rapid assembly of complex heterocyclic scaffolds from simple precursors. researchgate.net
Furthermore, a mild, three-step, one-pot procedure involving singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization has been used to create pyridazine C-nucleosides. nih.gov
The choice of reagents and catalysts is pivotal in pyridazine synthesis, influencing reaction pathways, yields, and selectivity.
Hydrazine Hydrate: This is arguably the most fundamental reagent in pyridazine synthesis, serving as the source of the two adjacent nitrogen atoms in the heterocyclic ring. wikipedia.org It is widely used in condensation reactions with 1,4-dicarbonyl compounds and in the cyclization step of many multi-component and one-pot strategies. iglobaljournal.comresearchgate.netliberty.edunih.gov For example, it is used to transform 1,4-dihydropyridazines from pyran-2-ones and is a key component in the cyclization of alkyne diol-derived diketones. liberty.edu
Catalysts:
Base Catalysts: Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to facilitate condensation and cyclization steps in multi-component reactions. liberty.edu
Transition Metals: Palladium and copper catalysts are extensively used. Palladium complexes are crucial for cross-coupling reactions (e.g., Suzuki) to functionalize the pyridazine ring. uni-muenchen.deliberty.edu Copper catalysts have been used in aerobic 6-endo-trig cyclizations to afford 1,6-dihydropyridazines and pyridazines. organic-chemistry.org Ruthenium catalysts can be used to convert alkyne diols into the diketone intermediates needed for cyclization with hydrazine hydrate. liberty.edu
Lewis Acids: These are used to mediate reactions like the inverse electron demand Diels-Alder, enhancing regiocontrol. organic-chemistry.org
Table 2: Key Reagents and Catalysts in Pyridazine Synthesis
| Reagent/Catalyst | Role in Synthesis | Example Application | Reference |
| Hydrazine Hydrate | N-N source for ring formation | Condensation with 1,4-dicarbonyls; cyclization steps | iglobaljournal.comresearchgate.netliberty.edu |
| DABCO | Base catalyst | One-pot synthesis of pyrazolo[3,4-c]pyridazines | researchgate.netliberty.edu |
| Palladium (Pd) Catalysts | Cross-coupling reactions | Synthesis of unsymmetrical 3,6-disubstituted pyridazines | uni-muenchen.deliberty.edu |
| Copper (Cu) Catalysts | Cyclization reactions | Aerobic 6-endo-trig cyclization of unsaturated hydrazones | organic-chemistry.org |
| Ruthenium (Ru) Catalysts | Isomerization/Oxidation | Conversion of alkyne diols to 1,4-diketones | liberty.edu |
This table summarizes the roles of common reagents and catalysts in the synthesis of pyridazine derivatives.
Functionalization and Modification Strategies for Pyridazine Systems
The synthesis of a specific target like 4-(4-nitrophenyl)-3,6-diphenylpyridazine may also be achieved by first constructing a simpler pyridazine core and then introducing the desired substituents through functionalization reactions. The pyridazine ring is electron-deficient, which makes it susceptible to nucleophilic attack but generally unreactive towards electrophilic substitution. uni-muenchen.de
Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying halopyridazines. For example, commercially available 3,6-diiodopyridazine (B154836) can undergo selective nucleophilic substitution followed by a palladium-catalyzed Suzuki cross-coupling reaction to yield unsymmetrically 3,6-disubstituted pyridazines. uni-muenchen.deacs.org This stepwise approach offers excellent control over the final substitution pattern.
Directed ortho-metalation is another strategy, although it can be challenging due to the electron-deficient nature of the ring. uni-muenchen.de However, the use of thio-substituted pyridazines as building blocks can facilitate regioselective metalation, allowing for subsequent reaction with electrophiles to introduce new functional groups. uni-muenchen.de The transformation of pyridines and diazines into phosphonium (B103445) salts has also been explored as a strategy to activate the ring for subsequent bond-forming reactions. grantome.com
Introduction of Nitroaryl Moieties into Pyridazine Structures
The incorporation of a nitroaryl group, such as the 4-nitrophenyl moiety, onto a pyridazine scaffold can be achieved through several synthetic routes. One common method involves the direct nitration of a precursor molecule that already contains the phenyl-pyridazine structure. For instance, a phenyl-substituted pyridazine can be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the phenyl ring. prepchem.com A procedure for the nitration of 4-(3-phenylpropyl)pyridine (B1219276) involves dissolving the starting material in a solution of acetic acid and sulfuric acid, cooling the mixture, and then adding a sulfonitric mixture dropwise while maintaining a low temperature. prepchem.com
Alternatively, the nitroaryl moiety can be introduced by using a building block that already contains the nitro group. This often involves the condensation of a nitro-substituted phenylhydrazine (B124118) with a suitable dicarbonyl compound to form the pyridazine ring. For example, p-nitrophenylhydrazine can be condensed with various aromatic aldehydes to form p-nitrophenyl hydrazones, which are versatile intermediates in heterocyclic synthesis. discoveryjournals.org Another approach involves the synthesis of 6-substituted 3-(p-nitrophenyl)sulfonamidopyridazines, demonstrating the use of pre-functionalized nitrophenyl reagents. nih.gov
The synthesis of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones, including analogues with substituents on the phenyl ring, has been developed from starting materials like phenylacetic acid or benzaldehyde. rsc.org These methods can be adapted to use nitro-substituted starting materials to build the desired nitroaryl-pyridazine structure.
A summary of reagents used for introducing nitroaryl groups is presented below.
| Starting Material Example | Reagent(s) | Product Type |
| 4-(3-phenylpropyl) pyridine | Nitric acid, Sulfuric acid, Acetic acid | 4-[3-(4-nitrophenyl)propyl]pyridine prepchem.com |
| p-nitrophenyl hydrazine | Aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) | (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine discoveryjournals.org |
| Phenylacetic acid derivatives | Hydrazine | 4-Aryl-4,5-dihydropyridazin-3(2H)-ones rsc.org |
Aryl Coupling Reactions for Di- and Triphenylpyridazine Formation
Palladium-catalyzed cross-coupling reactions are fundamental for the synthesis of di- and triphenylpyridazines. The Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds between the pyridazine core and aryl groups. This reaction typically involves the coupling of a halogenated pyridazine (e.g., 3,6-dihalopyridazine) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net
The synthesis of 6-aryl-2,4-diaminopyrimidines and triazines has been successfully achieved via Suzuki cross-coupling of the corresponding chloro-derivatives with various arylboronic acids, demonstrating the utility of this method for arylating nitrogen-containing heterocycles. researchgate.net The choice of catalyst, such as Pd(PPh₃)₄ or simpler precursors like PdCl₂(SEt₂)₂ and Pd(OAc)₂, can influence reaction efficiency, with some systems enabling coupling at room temperature. researchgate.netresearchgate.net
These coupling strategies are highly versatile and can be used sequentially to introduce different aryl groups onto the pyridazine ring. For instance, starting with a dihalopyridazine, a first Suzuki coupling can introduce one phenyl group, followed by a second coupling to introduce another, allowing for the controlled synthesis of unsymmetrically substituted diphenylpyridazines. The synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridines has been accomplished using a sequence of palladium-catalyzed reactions, including Suzuki coupling, highlighting the modularity of this approach. nih.gov
The table below summarizes typical conditions for Suzuki cross-coupling reactions.
| Halogenated Substrate | Coupling Partner | Catalyst | Product Type |
| 6-chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | 6-Aryl-2,4-diaminopyrimidines researchgate.net |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com |
| 2-Iodo-3-bromoimidazo[1,2-a]pyridine | Aryl boronic acids / Phosphines | Palladium catalysts | 3-Aryl-2-phosphinoimidazo[1,2-a]pyridines nih.gov |
| Aryl bromides and chlorides | Arylboronic acids | PdCl₂(SEt₂)₂ or Pd(OAc)₂ | Biaryls researchgate.net |
Advanced Synthetic Protocols (e.g., Microwave-Assisted Synthesis)
Modern synthetic chemistry increasingly employs advanced protocols to enhance reaction efficiency, reduce reaction times, and improve product yields. Microwave-assisted organic synthesis has emerged as a particularly effective technique for the preparation of heterocyclic compounds, including pyridazines. georgiasouthern.edu
Microwave irradiation can significantly accelerate the cyclocondensation reaction between 1,4-dicarbonyl compounds and hydrazine, which is a classic method for forming the pyridazine ring. thieme-connect.com For example, 3,4,6-trisubstituted pyridazines can be prepared rapidly through a microwave-assisted cyclocondensation of 1,4-diketones with hydrazine. thieme-connect.com This method offers a swift entry into polysubstituted pyridazine libraries. georgiasouthern.eduthieme-connect.com The use of microwave heating has been shown to shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. asianpubs.orgmdpi.com
Multicomponent reactions (MCRs) performed under microwave irradiation represent another advanced strategy. These reactions allow for the construction of complex molecules like novel 1-thiazolyl-pyridazinedione derivatives in a single step from multiple starting materials, enhancing synthetic efficiency. nih.gov Solvent-free reaction conditions, sometimes combined with microwave assistance, further contribute to the development of environmentally friendly or "green" chemical processes. discoveryjournals.org
The following table details examples of microwave-assisted pyridazine synthesis.
| Reactants | Reaction Type | Conditions | Product | Reference |
| 1,4-Diketones, Hydrazine | Cyclocondensation | Microwave, 100 W, 1.5 min | 3,4,6-Trisubstituted pyridazines | thieme-connect.com |
| 3-chloro-6-substituted phenyl pyridazine, Anthranilic acid | Condensation | Microwave, 1-3 min | 2-Substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-one | asianpubs.org |
| Maleic anhydride, Hydrazine hydrate, 2-aminothiazole (B372263) derivatives | Multicomponent Reaction | Microwave, Chitosan catalyst | 1-Thiazolyl-pyridazinedione derivatives | nih.gov |
Reaction Mechanisms and Pathways in 4-(4-Nitrophenyl)-3,6-diphenylpyridazine Synthesis
The synthesis of 4-(4-nitrophenyl)-3,6-diphenylpyridazine and related structures proceeds through well-defined reaction mechanisms. A primary pathway involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. The mechanism begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,4-diketone, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. An intramolecular cyclization then occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of a dihydropyridazine, which is then oxidized to the aromatic pyridazine ring. thieme-connect.com
Another significant pathway involves nucleophilic substitution on a pre-formed pyridazine ring. For instance, when a halogenated pyridazine is treated with a nucleophile, substitution can occur through different mechanisms. wur.nl The most common is the S-AE (Addition-Elimination) mechanism, where the nucleophile adds to the carbon atom bearing the halogen, forming a σ-complex (Meisenheimer complex), followed by the elimination of the halide ion to yield the substituted product. wur.nl In some cases, particularly with strong bases like potassium amide, a cine-substitution (S-AE) or an S(ANRORC) (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism may be observed. wur.nl
Hetero-Diels-Alder reactions also provide a pathway to pyridazine derivatives. For example, the reaction of a 1,2,4,5-tetrazine (B1199680) with an appropriate dienophile can lead to a fused pyridazine system after the extrusion of dinitrogen. mdpi.com
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the precise connectivity and electronic environment of atoms within a molecule. For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 4-(4-nitrophenyl)-3,6-diphenylpyridazine is expected to show a series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the three phenyl rings and the single proton on the pyridazine (B1198779) ring will exhibit distinct chemical shifts and coupling patterns based on their electronic environments.
The protons of the 3- and 6-phenyl groups would likely appear as complex multiplets. The protons on the 4-nitrophenyl group are anticipated to show a characteristic AA'BB' system due to the strong electron-withdrawing effect of the nitro group, resulting in two doublets. The proton at the 5-position of the pyridazine ring is expected to be a singlet, as it has no adjacent protons to couple with. In a study of related 3,6-bis(2'-pyridyl)pyridazine derivatives, aromatic protons were observed in the range of 7.0 to 9.0 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(4-nitrophenyl)-3,6-diphenylpyridazine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridazine-H5 | ~7.5 - 8.0 | s |
| Phenyl-H (positions 3 & 6) | ~7.2 - 7.8 | m |
| Nitrophenyl-H (ortho to NO₂) | ~8.2 - 8.4 | d |
| Nitrophenyl-H (meta to NO₂) | ~7.8 - 8.0 | d |
Note: This is a predictive table based on analogous structures. Actual values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon framework. For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, distinct signals are expected for each unique carbon atom. The carbons of the pyridazine ring are expected to be significantly downfield due to the influence of the two nitrogen atoms. In related 3,6-bis(2'-pyridyl)pyridazine systems, pyridazine carbons have been observed in the range of 155-160 ppm. researchgate.net The carbons of the phenyl rings will appear in the typical aromatic region of 120-140 ppm, with the carbon bearing the nitro group being significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(4-nitrophenyl)-3,6-diphenylpyridazine
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Pyridazine-C3, C6 | ~158 - 162 |
| Pyridazine-C4, C5 | ~125 - 135 |
| Phenyl-C (positions 3 & 6) | ~128 - 135 |
| Nitrophenyl-C (ipso) | ~147 - 150 |
| Nitrophenyl-C (ortho to NO₂) | ~124 - 126 |
| Nitrophenyl-C (meta to NO₂) | ~129 - 131 |
| Nitrophenyl-C (para, attached to pyridazine) | ~140 - 145 |
Note: This is a predictive table based on analogous structures. Actual values may vary.
Two-Dimensional NMR Techniques for Connectivity Mapping
To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to delineate the spin systems within the phenyl rings. The HSQC spectrum would correlate each proton signal to its directly attached carbon, while the HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenyl rings and the pyridazine core. Such 2D NMR methods have been instrumental in the structural elucidation of other complex pyridazine derivatives. core.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(4-nitrophenyl)-3,6-diphenylpyridazine is expected to show characteristic absorption bands for the C-H, C=C, C=N, and N-O vibrations. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings and the pyridazine core would likely be observed in the 1400-1600 cm⁻¹ region. core.ac.uk The most characteristic bands for this molecule would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are expected to appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Table 3: Predicted IR Absorption Bands for 4-(4-nitrophenyl)-3,6-diphenylpyridazine
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch (Aromatic/Pyridazine) | 1400 - 1600 |
| Asymmetric NO₂ Stretch | 1520 - 1560 |
| Symmetric NO₂ Stretch | 1345 - 1385 |
Note: This is a predictive table based on analogous structures. Actual values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry is essential for determining the exact molecular weight and, consequently, the molecular formula of a compound. For 4-(4-nitrophenyl)-3,6-diphenylpyridazine (C₂₈H₁₉N₃O₂), the expected monoisotopic mass would be precisely determined. HRMS analysis of related 3,6-disubstituted pyridazine derivatives has been successfully used to confirm their structures. researchgate.net The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, likely showing the loss of the nitro group (NO₂) and fragmentation of the pyridazine ring.
Computational Chemistry and Theoretical Investigations of 4 4 Nitrophenyl 3,6 Diphenylpyridazine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com Methods like the B3LYP hybrid functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to model organic molecules containing aromatic and heterocyclic systems. mdpi.comnih.gov Such calculations are foundational to understanding the intrinsic properties of 4-(4-nitrophenyl)-3,6-diphenylpyridazine.
Optimization of Molecular Geometry and Conformation
Before any electronic properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized molecular geometry, must be determined. This process involves a computational search for the lowest energy conformation of the molecule. For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, a key feature of its geometry is the dihedral angles between the central pyridazine (B1198779) ring and the three attached phenyl rings.
The optimization process would reveal the degree of planarity or twist in the molecule. The phenyl groups at positions 3 and 6 and the nitrophenyl group at position 4 are not expected to be perfectly coplanar with the pyridazine ring due to steric hindrance. The calculated bond lengths and angles would provide a precise picture of the molecular architecture. For instance, C-N bond lengths within the pyridazine ring and the C-C bonds connecting the rings are critical parameters. nih.gov Frequency calculations are subsequently performed on the optimized structure to confirm that it represents a true energy minimum on the potential energy surface. mdpi.com
Table 1: Key Geometric Parameters for Molecular Structure Optimization
| Parameter Type | Description |
|---|---|
| Bond Lengths (Å) | The calculated distances between bonded atoms (e.g., C-C, C-N, N-N, C-H, N-O). |
| **Bond Angles (°) ** | The angles formed by three connected atoms (e.g., C-N-N, C-C-C). |
| Dihedral Angles (°) | The rotational angles between the planes of the pyridazine ring and the attached phenyl and nitrophenyl rings. |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. mdpi.com
For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, the HOMO is expected to be primarily localized on the electron-rich regions, likely involving the π-systems of the diphenylpyridazine moiety. Conversely, due to the strong electron-withdrawing nature of the nitro group, the LUMO is anticipated to be concentrated on the 4-nitrophenyl portion of the molecule. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and potential for applications in electronics. mdpi.commdpi.com
Table 2: Frontier Molecular Orbital (FMO) Energy Parameters
| Parameter | Symbol | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO. A smaller gap signifies higher reactivity. |
Analysis of Electron Density Distribution
The distribution of electron density in a molecule reveals regions that are electron-rich or electron-poor, which is fundamental to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this distribution. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In 4-(4-nitrophenyl)-3,6-diphenylpyridazine, the MEP would likely show a high negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridazine ring, identifying them as centers for electrophilic interactions. nih.gov The hydrogen atoms of the phenyl rings would exhibit a positive potential. This analysis provides a visual guide to the molecule's charge distribution and intermolecular interaction sites.
Theoretical Studies of Electronic Properties and Stability
DFT calculations can be used to determine a range of global reactivity descriptors that quantify the electronic properties and stability of a molecule. These descriptors are derived from the FMO energies and provide a more quantitative measure of reactivity than the energy gap alone. mdpi.com
Key electronic properties include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A large energy gap corresponds to a high chemical hardness, indicating greater stability. mdpi.com
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).
For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, the presence of the electron-withdrawing nitrophenyl group is expected to result in a relatively high electrophilicity index.
Intramolecular Charge Transfer (ICT) Characteristics and Computational Modeling
The structure of 4-(4-nitrophenyl)-3,6-diphenylpyridazine, featuring electron-donating phenyl groups and an electron-accepting nitrophenyl group, is characteristic of a "push-pull" system. Such systems are known for their potential to exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, electronic excitation causes a significant transfer of electron density from the donor part of the molecule to the acceptor part.
Computational modeling, particularly using Time-Dependent DFT (TD-DFT), can simulate this process. The calculations can predict the nature of electronic transitions, such as the transition from the ground state to an excited state. For this molecule, the lowest energy electronic transition would likely correspond to a HOMO→LUMO excitation, which would shift electron density from the diphenylpyridazine core to the nitrophenyl group. This charge transfer is often accompanied by a change in molecular geometry in the excited state, such as the twisting of the nitrophenyl group, and results in a large change in the dipole moment between the ground and excited states. mdpi.com
Reaction Mechanism Studies through Computational Approaches
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms. For a molecule like 4-(4-nitrophenyl)-3,6-diphenylpyridazine, theoretical studies could explore various transformations, such as its synthesis or subsequent functionalization.
For example, in a hypothetical reaction, computational chemistry can be used to:
Identify Reactants, Products, and Intermediates: Optimize the geometries of all species involved in the reaction pathway.
Locate Transition States (TS): Find the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-making and bond-breaking processes.
Calculate Activation Energies: Determine the energy barrier (the difference in energy between the transition state and the reactants), which governs the reaction rate.
Construct a Reaction Profile: Plot the energy of the system along the reaction pathway, visualizing the energy barriers and the stability of intermediates.
Such studies could, for instance, model the final cyclization step in the synthesis of the pyridazine ring or investigate the regioselectivity of electrophilic substitution on one of the aromatic rings. These computational explorations provide a mechanistic understanding at a level of detail that is often difficult to achieve through experimental means alone. researchgate.net
In-depth Computational and Theoretical Analysis of 4-(4-Nitrophenyl)-3,6-diphenylpyridazine Fails to Find Specific Validation Studies
A thorough review of scientific literature reveals a notable absence of dedicated studies focusing on the computational and theoretical investigation of the chemical compound 4-(4-nitrophenyl)-3,6-diphenylpyridazine, specifically concerning the prediction of its spectroscopic parameters and their validation with experimental data. While the methodologies for such analyses are well-established and frequently applied to related chemical structures, direct research on this particular pyridazine derivative appears to be unpublished or not publicly accessible.
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. This approach allows researchers to calculate parameters such as infrared (IR) vibrational frequencies, ultraviolet-visible (UV-Vis) absorption maxima, and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are then typically compared with experimental data obtained from synthesized samples to validate the computational model and gain deeper insights into the molecule's electronic structure and behavior.
For instance, studies on various pyridazinone derivatives have successfully employed DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to correlate theoretical and experimental spectroscopic data. These investigations provide a framework for how such an analysis would be conducted for 4-(4-nitrophenyl)-3,6-diphenylpyridazine. The process would involve optimizing the molecule's geometry in a simulated environment and then calculating its expected spectroscopic signatures.
However, despite extensive searches for research that applies these established techniques to 4-(4-nitrophenyl)-3,6-diphenylpyridazine, no specific papers containing the requisite data tables and detailed comparative analysis were identified. The scientific community has explored the synthesis and spectroscopic properties of numerous other substituted pyridazines and nitrophenyl-containing heterocyclic compounds. For example, detailed spectroscopic data, including FT-IR, ¹H NMR, and ¹³C NMR, are available for structurally similar compounds like 4-(substituted benzyl)-6-phenylpyridazin-3(2H)-ones. In these cases, researchers have been able to assign specific spectral features to the vibrations and resonances of the molecular structure.
The absence of such a specific study on 4-(4-nitrophenyl)-3,6-diphenylpyridazine means that a detailed, data-driven article on the validation of its predicted spectroscopic parameters cannot be constructed at this time. The scientific inquiry into this particular compound's computational and experimental spectroscopic profile remains an open area for future research.
Photophysical Properties and Optoelectronic Behavior of 4 4 Nitrophenyl 3,6 Diphenylpyridazine
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption properties of 4-(4-nitrophenyl)-3,6-diphenylpyridazine are dictated by the electronic transitions within its molecular framework, which consists of a central pyridazine (B1198779) ring substituted with two phenyl groups and a 4-nitrophenyl group. This arrangement creates a donor-acceptor system, where the diphenylpyridazine moiety can act as the electron donor and the nitrophenyl group serves as a potent electron acceptor.
The UV-Vis absorption spectrum of 4-(4-nitrophenyl)-3,6-diphenylpyridazine is expected to exhibit distinct absorption bands corresponding to various electronic transitions. Typically, aromatic and heteroaromatic compounds display high-energy absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic rings. For this compound, these transitions would involve the phenyl and pyridazine ring systems.
Due to the presence of the nitro group (an electron-withdrawing group) and the nitrogen atoms in the pyridazine ring with their lone pairs of electrons, n → π* transitions are also anticipated. These transitions, which involve the excitation of a non-bonding electron to an anti-bonding π* orbital, are generally weaker in intensity compared to π → π* transitions.
A key feature in the spectrum of a push-pull molecule like 4-(4-nitrophenyl)-3,6-diphenylpyridazine is the appearance of an intramolecular charge transfer (ICT) band. This band arises from the transition of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating part of the molecule (diphenylpyridazine), to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting 4-nitrophenyl group. This ICT band is typically located at longer wavelengths (lower energy) compared to the localized π → π* transitions and is highly sensitive to the molecular environment.
Based on data from analogous compounds, the expected UV-Vis absorption data is summarized in the table below. nih.govresearchgate.net
| Solvent | λmax (π → π) (nm)* | λmax (ICT) (nm) |
| Hexane (B92381) | ~260 | ~350 |
| Dichloromethane | ~265 | ~365 |
| Acetonitrile | ~263 | ~370 |
| Methanol | ~262 | ~375 |
| Note: The data in this table is illustrative and based on trends observed in similar push-pull pyridazine and nitrophenyl-containing compounds. |
The position of the absorption maxima (λmax) in 4-(4-nitrophenyl)-3,6-diphenylpyridazine is significantly influenced by both the nature of substituents on the aromatic rings and the polarity of the solvent.
Substituent Effects: The electronic nature of substituents on the phenyl rings at the 3 and 6 positions of the pyridazine core can modulate the energy of the electronic transitions. Electron-donating groups would enhance the electron-donating strength of the diphenylpyridazine moiety, leading to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) of the ICT absorption band. Conversely, electron-withdrawing substituents would have the opposite effect. The strong electron-withdrawing character of the nitro group is crucial for establishing the low-energy ICT state. nih.govresearchgate.net
Solvent Polarity (Solvatochromism): The compound is expected to exhibit positive solvatochromism, particularly for its ICT band. This means that as the polarity of the solvent increases, the absorption maximum of the ICT band will shift to longer wavelengths. This phenomenon occurs because the excited state of a push-pull molecule is typically more polar than its ground state. A more polar solvent will stabilize the polar excited state to a greater extent than the less polar ground state, thus reducing the energy difference between them and causing a red-shift in the absorption. researchgate.netrsc.orgscirp.orgrsc.org The localized π → π* transitions are generally less sensitive to solvent polarity. nih.gov
Fluorescence and Emission Spectroscopy
The emission properties of 4-(4-nitrophenyl)-3,6-diphenylpyridazine provide further insight into its excited-state behavior and potential for applications in light-emitting devices.
Upon excitation, 4-(4-nitrophenyl)-3,6-diphenylpyridazine is expected to exhibit fluorescence, with the emission spectrum being a mirror image of the lowest energy absorption band (the ICT band). The emission originates from the relaxation of the excited ICT state to the ground state.
The fluorescence intensity is a critical parameter and is highly dependent on the efficiency of the radiative decay process versus non-radiative decay pathways. In many push-pull systems, especially those involving nitroaromatic components, fluorescence can be significantly quenched in polar solvents. This quenching is often attributed to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. rsc.org In non-polar solvents, where the formation of the TICT state is less favored, a higher fluorescence intensity might be observed.
The table below presents hypothetical emission data based on trends for similar compounds. nih.govnih.gov
| Solvent | λem (nm) | Stokes Shift (nm) | Relative Fluorescence Intensity |
| Hexane | ~450 | ~100 | High |
| Dichloromethane | ~500 | ~135 | Moderate |
| Acetonitrile | ~550 | ~180 | Low |
| Methanol | ~570 | ~195 | Very Low |
| Note: The data in this table is illustrative and based on trends observed in similar push-pull pyridazine and nitrophenyl-containing compounds. |
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, the quantum yield is expected to decrease significantly with increasing solvent polarity. This is a direct consequence of the increased rate of non-radiative decay pathways, such as the formation of the TICT state, in polar environments. nih.govnih.gov In non-polar solvents, the quantum yield would likely be higher. For instance, the fluorescence quantum yield of a 4-nitrophenyl substituted BODIPY was found to be approximately 30 times higher in hexane than in more polar solvents. nih.gov
Photodecarboxylation is a photochemical reaction involving the loss of carbon dioxide. This process is generally not considered a primary deactivation pathway for the pyridazine chromophore itself. However, the photostability of the compound is an important consideration for its potential applications. Photochemical reactions can occur, particularly in the presence of reactive species or upon prolonged irradiation, which could lead to degradation of the molecule. For some nitrophenyl-containing compounds, photochemical reactions can lead to the reduction of the nitro group or other rearrangements, often with low quantum yields. nih.gov
Intramolecular Charge Transfer (ICT) Dynamics and Mechanisms
The photophysics of 4-(4-nitrophenyl)-3,6-diphenylpyridazine are dominated by intramolecular charge transfer processes. Upon photoexcitation, the molecule transitions from the ground state to a locally excited (LE) state. This is followed by a very rapid electron transfer from the diphenylpyridazine donor to the nitrophenyl acceptor, forming the ICT state. rsc.orgnih.gov
The mechanism of ICT and subsequent relaxation pathways are highly dependent on the solvent environment. In non-polar solvents, the molecule largely remains in a planar ICT state, from which it can fluoresce. However, in polar solvents, the highly polar ICT state can undergo further stabilization through geometric relaxation, leading to the formation of a twisted intramolecular charge transfer (TICT) state. This involves the rotation of the nitrophenyl group relative to the pyridazine core. rsc.org
The formation of the TICT state is often associated with a significant decrease in fluorescence intensity because the TICT state is typically non-emissive or weakly emissive, providing an efficient non-radiative decay channel back to the ground state. The dynamics of this process occur on an ultrafast timescale, often in the picosecond or even femtosecond regime. rsc.orgnih.gov The competition between radiative decay from the planar ICT state and the formation of the non-radiative TICT state is what governs the observed solvatochromic and fluorescence quenching behavior of 4-(4-nitrophenyl)-3,6-diphenylpyridazine. rsc.org
Optoelectronic Potential and Chromophore Design Principles
The unique electronic characteristics of the pyridazine ring make it a valuable building block for materials in optoelectronics. rsc.org Pyridazine is an electron-deficient heterocycle, making it an effective electron acceptor. nih.gov Density functional theory (DFT) calculations show its lowest unoccupied molecular orbital (LUMO) energy level is comparable to other common acceptors like pyrazine (B50134) and triazine. nih.gov This property is fundamental to its use in organic light-emitting diodes (OLEDs), organic photovoltaic devices (OPVs), and fluorescent probes. rsc.org Pyridazine derivatives have been successfully employed as host materials for phosphorescent OLEDs and as TADF emitters. nih.govmdpi.com The use of dPXZMePydz as an emitter in an OLED resulted in an external quantum efficiency of over 5.8%, confirming that triplet excitons were effectively harvested via the TADF mechanism. mdpi.com
The design of pyridazine-based chromophores hinges on several key principles, primarily centered around the donor-acceptor (D-A) architecture. This design strategy is crucial for creating materials with intramolecular charge transfer (ICT) characteristics, which are essential for applications like TADF and nonlinear optics. researchgate.netrsc.org
Donor-Acceptor (D-A) Structure: The core design involves connecting strong electron-donating groups (e.g., phenoxazine (B87303), carbazole (B46965), triphenylamine) to the electron-accepting pyridazine core, often through a π-conjugated linker. nih.govrsc.org The strength of the donor group significantly influences the photophysical properties; stronger donors generally lead to more efficient charge transfer and red-shifted emissions. nih.gov For instance, linking phenoxazine to a pyridazine core results in a high-performance TADF emitter, while the weaker carbazole donor yields a poorly emissive compound. nih.gov
π-Conjugation and Linkers: The nature of the π-system connecting the donor and acceptor moieties is critical. researchgate.net The degree of conjugation affects the energy levels of the HOMO and LUMO, thereby tuning the emission color and charge transfer characteristics. scientific.net Introducing phenyl bridges or other conjugated systems can also influence the molecular geometry and the electronic coupling between the D and A units. nih.gov
Molecular Geometry and Steric Effects: The spatial arrangement of the donor and acceptor groups is vital. To achieve a small ΔE_ST for TADF, it is often desirable to have a twisted geometry between the donor and acceptor, which leads to a spatial separation of the HOMO and LUMO. nih.gov For example, connecting donor groups at the meta position of a phenylene bridge linked to the pyridazine acceptor can electronically decouple the D and A units, promoting TADF. nih.gov Furthermore, the planarity of the pyridazine ring itself encourages efficient π–π stacking, which can lead to dense crystal packing and materials with higher density. rsc.org
Substituent Effects: The strategic placement of various functional groups on the pyridazine ring or the donor moieties allows for fine-tuning of the optoelectronic properties. nih.gov Electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can enhance the acceptor strength of the pyridazine core, while different donor groups can modulate the HOMO level and charge injection properties. rsc.orgnih.gov This tunability allows for the creation of a wide range of materials emitting across the visible spectrum, from blue to red. rsc.org
By systematically applying these principles, researchers can design and synthesize novel pyridazine-based materials with tailored photophysical and electronic properties for advanced optoelectronic applications. rsc.orgrsc.org
Reactivity and Derivatization Strategies for Advanced Functionalization
Chemical Transformations of the Pyridazine (B1198779) Ring System
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses a unique electronic landscape that dictates its reactivity. The presence of the electronegative nitrogen atoms generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms.
Reactions Involving Nitrogen Atoms of the Pyridazine Core
One of the fundamental reactions involving the pyridazine nitrogen atoms is N-oxidation . Treatment with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) can lead to the formation of the corresponding N-oxides. The position of oxidation can be influenced by the electronic nature of the substituents on the pyridazine ring. For asymmetrically substituted pyridazines, a mixture of N-oxide isomers may be obtained.
Another important transformation is quaternization , which involves the reaction of the pyridazine nitrogen with alkylating agents like alkyl halides (e.g., methyl iodide) or alkyl sulfates. This results in the formation of pyridazinium salts, which can further alter the reactivity of the ring system, making it even more susceptible to nucleophilic attack.
The adjacent nitrogen atoms also play a crucial role in the coordination chemistry of pyridazines, acting as bidentate ligands to form complexes with various metal ions. This property is exploited in the design of catalysts and functional materials.
Reactivity of Substituents on the Pyridazine Ring
The phenyl groups at the 3- and 6-positions and the nitrophenyl group at the 4-position significantly influence the reactivity of the pyridazine core and can themselves be sites of further functionalization.
Electrophilic substitution reactions, such as nitration or halogenation, on the phenyl rings are possible. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the pyridazine ring itself. The directing effects of the pyridazine core on the attached phenyl rings are complex and can lead to a mixture of ortho, meta, and para substituted products.
Strategies for Functionalizing the 4-Nitrophenyl Moiety
The 4-nitrophenyl group is a key functional handle in 4-(4-nitrophenyl)-3,6-diphenylpyridazine, offering distinct pathways for derivatization through its nitro group.
Nucleophilic Aromatic Substitution Involving Nitro Groups
The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . While the nitro group itself is not typically the leaving group in these reactions, it facilitates the displacement of other substituents, particularly those located at the ortho and para positions. In the case of 4-(4-nitrophenyl)-3,6-diphenylpyridazine, if a suitable leaving group were present on the nitrophenyl ring, its substitution by a nucleophile would be enhanced.
More directly, the nitro group can be displaced under certain conditions, although this is less common than its role as an activating group. Such reactions often require highly reactive nucleophiles and specific reaction conditions.
Redox Chemistry of Nitroaryl Functions
The redox chemistry of the nitro group is a powerful tool for the functionalization of 4-(4-nitrophenyl)-3,6-diphenylpyridazine. The nitro group can be readily reduced to a variety of other functional groups, providing access to a wide range of derivatives. wikipedia.org
Reduction to an amino group is one of the most common and synthetically useful transformations. This conversion can be achieved using a variety of reducing agents, offering different levels of chemoselectivity. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and other reagents like sodium dithionite (B78146) (Na₂S₂O₄). wikipedia.org The resulting amino group is a versatile precursor for numerous subsequent reactions, including diazotization followed by Sandmeyer or Schiemann reactions, acylation, and alkylation.
Partial reduction of the nitro group can also be achieved to yield other functionalities. For instance, controlled reduction can lead to the formation of nitroso or hydroxylamine derivatives.
| Reagent/Condition | Product Functional Group | Reference |
| H₂, Pd/C | Amino (-NH₂) | wikipedia.org |
| Sn, HCl | Amino (-NH₂) | wikipedia.org |
| Fe, HCl | Amino (-NH₂) | wikipedia.org |
| Na₂S₂O₄ | Amino (-NH₂) | wikipedia.org |
| Zn, NH₄Cl | Hydroxylamino (-NHOH) | wikipedia.org |
| SnCl₂ | Oximino (=NOH) | wikipedia.org |
Derivatization for Enhanced Academic Study and Performance
The derivatization of 4-(4-nitrophenyl)-3,6-diphenylpyridazine through the aforementioned strategies allows for the systematic modification of its electronic and steric properties. These modifications are crucial for academic studies aimed at understanding structure-property relationships and for enhancing the performance of the molecule in various applications.
For example, the reduction of the nitro group to an amine and its subsequent conversion to an amide or an ester can significantly alter the molecule's solubility, crystal packing, and electronic properties. These changes can be studied to understand their impact on photophysical properties like fluorescence or for the development of new materials with specific optical or electronic characteristics.
Similarly, the introduction of different substituents on the phenyl rings can be used to fine-tune the steric hindrance and electronic character of the molecule, which can be critical for its application in areas such as organic electronics or as a ligand in catalysis.
The following table summarizes some potential derivatization reactions and their expected impact on the properties of the parent compound.
| Starting Material | Reagent(s) | Product | Potential Change in Properties |
| 4-(4-nitrophenyl)-3,6-diphenylpyridazine | H₂, Pd/C | 4-(4-aminophenyl)-3,6-diphenylpyridazine | Increased basicity, altered solubility, potential for further functionalization via the amino group. |
| 4-(4-aminophenyl)-3,6-diphenylpyridazine | Acetic anhydride | 4-(4-acetamidophenyl)-3,6-diphenylpyridazine | Altered hydrogen bonding capability, modified electronic properties. |
| 4-(4-aminophenyl)-3,6-diphenylpyridazine | NaNO₂, HCl then CuBr | 4-(4-bromophenyl)-3,6-diphenylpyridazine | Introduction of a heavy atom, potential for cross-coupling reactions. |
| 4-(4-nitrophenyl)-3,6-diphenylpyridazine | m-CPBA | 4-(4-nitrophenyl)-3,6-diphenylpyridazine N-oxide | Increased polarity, altered coordination properties. |
By systematically exploring these derivatization strategies, researchers can unlock the full potential of the 4-(4-nitrophenyl)-3,6-diphenylpyridazine scaffold for a wide range of scientific and technological applications.
Regioselectivity and Stereoselectivity in Pyridazine Functionalization
The reactivity of the pyridazine ring is intrinsically influenced by the electronegativity of the two adjacent nitrogen atoms, which results in an electron-deficient (π-deficient) character. nih.govblumberginstitute.org This inherent electronic property is further modulated by the nature of the substituents attached to the ring. In the case of 4-(4-nitrophenyl)-3,6-diphenylpyridazine, the strong electron-withdrawing nature of the 4-nitrophenyl group significantly amplifies the electron deficiency of the pyridazine core. This has profound implications for the regioselectivity of both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally considered difficult due to the ring's electron-deficient nature. The nitrogen atoms deactivate the ring towards attack by electrophiles. The presence of the strongly deactivating 4-nitrophenyl group on 4-(4-nitrophenyl)-3,6-diphenylpyridazine further diminishes the ring's nucleophilicity, making EAS reactions highly challenging.
Should an electrophilic attack occur under harsh conditions, the regioselectivity would be governed by the directing effects of the existing substituents. The phenyl groups at C3 and C6 are weakly activating and would direct incoming electrophiles to the ortho and para positions of the phenyl rings themselves, rather than the pyridazine core. The 4-nitrophenyl group is a strong deactivator and a meta-director. The only available position on the pyridazine ring is C5. The electronic environment at this position is influenced by the adjacent nitrogen atom and the flanking substituted phenyl groups. Predicting the outcome of such a reaction is complex and would likely result in a mixture of products or no reaction at all.
Nucleophilic Aromatic Substitution
In contrast to electrophilic substitution, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. blumberginstitute.org The 4-nitrophenyl group at the C4 position of 4-(4-nitrophenyl)-3,6-diphenylpyridazine significantly activates the ring for nucleophilic aromatic substitution (SNAr).
The most probable sites for nucleophilic attack are the carbon atoms of the pyridazine ring. Due to the substitution pattern, the only unsubstituted position on the pyridazine core is C5. However, direct nucleophilic substitution of a hydrogen atom (SNAr-H) at this position would require an oxidizing agent and is often not a high-yielding process.
A more plausible scenario for functionalization via nucleophilic attack would involve the displacement of a suitable leaving group. While the parent compound does not possess an inherent leaving group on the pyridazine ring, derivatization strategies could introduce one. For instance, if a halogen were present at the C5 position, it would be readily displaced by a variety of nucleophiles.
The regioselectivity of nucleophilic substitution on substituted pyridazines is well-documented. For instance, in 3-substituted pyridazines, vicarious nucleophilic substitution (VNS) has been shown to occur with high regioselectivity at the C4 position. rsc.org In the case of polysubstituted pyridazinones, the site of nucleophilic attack is dependent on both the nature of the nucleophile and the existing substituents on the ring. nih.gov
For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, while direct experimental data is scarce, we can infer the likely sites of nucleophilic attack based on theoretical principles. The carbon atoms C3 and C6, bonded to the electronegative nitrogen atoms, are electronically favorable sites for nucleophilic addition. However, these positions are sterically hindered by the bulky phenyl groups. The C5 position is less sterically hindered and is activated by the adjacent electron-withdrawing 4-nitrophenyl group.
Table 1: Regioselectivity of Nucleophilic Substitution on Representative Pyridazine Derivatives
| Pyridazine Derivative | Nucleophile | Position of Substitution | Reference |
| 3-Substituted Pyridazines | Carbanions (in VNS) | C4 | rsc.org |
| 4,5,6-Trifluoropyridazin-3(2H)-one | Primary/Secondary Amines | C4 (major), C5 (minor) | nih.gov |
| 2,4-Dichloroquinazoline* | Amines | C4 | mdpi.com |
*While a quinazoline, it demonstrates the principle of regioselective nucleophilic attack on a related nitrogen-containing heterocycle.
Stereoselectivity in Functionalization
As 4-(4-nitrophenyl)-3,6-diphenylpyridazine is an achiral, aromatic molecule, considerations of stereoselectivity primarily arise when a functionalization reaction introduces a new stereocenter. This could occur in several ways:
Addition of a Chiral Nucleophile: The reaction of a chiral nucleophile with the pyridazine ring could potentially lead to the formation of diastereomeric products.
Asymmetric Synthesis of a Substituent: A new substituent could be introduced in a stereoselective manner using a chiral catalyst or auxiliary. For example, the reduction of a ketone substituent to a chiral alcohol.
Atropisomerism: Due to the presence of bulky phenyl groups at the C3 and C6 positions, it is conceivable that restricted rotation around the C-C single bonds connecting the phenyl groups to the pyridazine ring could lead to atropisomerism if the phenyl rings are appropriately substituted. However, in the parent compound, this is not observed.
Supramolecular Chemistry and Solid State Architecture of 4 4 Nitrophenyl 3,6 Diphenylpyridazine
Analysis of Intermolecular Interactions in Crystal Structures
The specific arrangement of molecules in a crystal is dictated by a variety of non-covalent forces.
With three phenyl rings and a pyridazine (B1198779) ring, this molecule possesses extensive π-systems. An investigation would look for π-π stacking interactions, where these aromatic rings arrange themselves in parallel or offset face-to-face orientations. The distances between the centroids of these rings and their slippage would be measured to quantify the nature and strength of these stabilizing interactions. The electron-deficient nature of the nitrophenyl and pyridazine rings could lead to specific interactions with the more electron-rich phenyl rings.
Other weak interactions, such as C-H···π interactions (where a C-H bond points towards the face of an aromatic ring) and van der Waals forces, would also contribute significantly to the cohesion of the crystal lattice. The interplay between the nitro group and nearby aromatic rings (nitro-π interactions) would be a particularly interesting feature to analyze.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface would indicate contacts shorter than the van der Waals radii, highlighting the locations of hydrogen bonds and other significant interactions.
Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each interaction type (e.g., H···H, C···H, O···H, N···H) to the total surface area would be calculated to determine which forces are most dominant in the crystal packing.
Influence of Molecular Structure on Crystal Lattice Stability
Until specific experimental data for 4-(4-nitrophenyl)-3,6-diphenylpyridazine becomes available, a detailed and accurate article on its supramolecular chemistry and solid-state architecture cannot be completed.
Structure Property Relationships in 4 4 Nitrophenyl 3,6 Diphenylpyridazine and Its Derivatives
Correlation between Structural Features and Electronic Properties
The electronic properties of 4-(4-nitrophenyl)-3,6-diphenylpyridazine are intrinsically linked to the interplay between its electron-deficient pyridazine (B1198779) core and the attached aryl substituents. The pyridazine ring, a diazine, is inherently electron-poor due to the presence of two electronegative nitrogen atoms. nih.gov This electron deficiency is significantly amplified by the 4-nitrophenyl substituent. The nitro group (NO₂) is a powerful electron-withdrawing group (EWG) that pulls electron density from the entire π-system through both inductive and resonance effects. Conversely, the phenyl groups at the 3- and 6-positions act as π-donating or π-accepting systems depending on the electronic demand of the core.
Theoretical studies on analogous donor-acceptor molecules, such as substituted pyrazoles and tetrazines, have shown that the nature and position of substituents can precisely tune these electronic properties. nih.govresearchgate.net For instance, replacing the phenyl groups with stronger electron-donating groups (EDGs) would likely decrease the HOMO-LUMO gap, leading to a red-shift in absorption. Conversely, replacing the nitro group with a weaker EWG or an EDG would increase the gap. figshare.comworktribe.com The specific connectivity in 4-(4-nitrophenyl)-3,6-diphenylpyridazine creates a "push-pull" system that is a common motif for materials with interesting electronic and nonlinear optical (NLO) properties. nih.govnih.gov
Table 1: Predicted Electronic Properties of Substituted Diphenylpyridazine Derivatives Based on General Principles
| Substituent at 4-Position | Substituent Type | Expected HOMO Energy | Expected LUMO Energy | Expected Energy Gap (ΔEg) |
| -NO₂ (Nitrophenyl) | Strong EWG | Lowered | Significantly Lowered | Small |
| -CN (Cyanophenyl) | Moderate EWG | Lowered | Lowered | Intermediate |
| -H (Phenyl) | Neutral | Reference | Reference | Reference |
| -OCH₃ (Methoxyphenyl) | Strong EDG | Raised | Slightly Raised | Smaller than Reference |
Relationship between Molecular Architecture and Photophysical Characteristics
The photophysical properties of a molecule, such as its absorption and emission of light, are a direct consequence of its electronic structure. The molecular architecture of 4-(4-nitrophenyl)-3,6-diphenylpyridazine, featuring an extended π-conjugated system, suggests it will absorb light in the ultraviolet-visible region. The primary absorption band would correspond to the π → π* electronic transition, with its specific wavelength (λ_max) determined by the HOMO-LUMO energy gap. mdpi.com
The presence of the 4-nitrophenyl group is particularly significant for the molecule's fluorescence properties. Nitroaromatic compounds are well-known to be fluorescence quenchers. Upon photoexcitation, the excited state can be deactivated through non-radiative pathways, such as efficient intersystem crossing (ISC) to the triplet state, which is often facilitated by the nitro group. nih.gov This process competes with fluorescence, typically resulting in a low fluorescence quantum yield (Φ_F). nih.gov
Solvatochromism, the change in a substance's color with the polarity of the solvent, is another important photophysical characteristic. Given the significant intramolecular charge-transfer character of 4-(4-nitrophenyl)-3,6-diphenylpyridazine, its absorption and emission spectra are expected to be sensitive to the solvent environment. In polar solvents, the charge-separated excited state is stabilized more than the ground state, which typically leads to a bathochromic (red) shift in the emission spectrum. nih.gov The magnitude of this shift provides insight into the change in dipole moment between the ground and excited states.
Modifications to the molecular architecture would predictably alter these characteristics. For example, extending the π-conjugation by replacing the phenyl groups with larger aromatic systems like naphthyl or anthracenyl groups would likely cause a red-shift in both absorption and emission spectra. mdpi.com
Table 2: Representative Photophysical Data for Donor-Acceptor Chromophores with a Nitrophenyl Acceptor
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| Hexane (B92381) (Non-polar) | ~350-380 | ~450-500 | ~7000-9000 | Low to Moderate |
| Dichloromethane (Polar aprotic) | ~360-390 | ~500-550 | ~8000-10000 | Low |
| Methanol (Polar protic) | ~365-395 | ~530-580 | ~9000-11000 | Very Low |
Note: The values are illustrative, based on typical data for similar nitroaromatic push-pull systems, not experimental data for the specific title compound.
Influence of Substituents on Chemical Reactivity Profiles
The chemical reactivity of the pyridazine ring is heavily influenced by its electron-deficient nature, making it susceptible to nucleophilic attack. In 4-(4-nitrophenyl)-3,6-diphenylpyridazine, this inherent reactivity is further modulated by the electronic effects of its three aryl substituents. The powerful electron-withdrawing nitro group drastically reduces the electron density of the entire molecule, making the pyridazine ring even more electrophilic. wur.nl
Nucleophilic aromatic substitution (S_NAr) is a characteristic reaction for electron-poor heteroaromatics. The positions on the pyridazine ring most susceptible to attack would be the carbon atoms with the most positive partial charge. Due to the combined electron-withdrawing effects of the ring nitrogens and the 4-nitrophenyl group, the C-5 position is expected to be a primary site for nucleophilic attack. wur.nl The phenyl groups at C-3 and C-6 also influence the ring's reactivity, though their effect is less pronounced than that of the nitrophenyl group.
The reactivity can be tuned by altering the substituents. Introducing electron-donating groups (EDGs) onto the phenyl rings at the 3- and 6-positions would increase the electron density of the pyridazine core, thereby decreasing its susceptibility to nucleophilic attack. Conversely, adding further EWGs would enhance its electrophilicity. acs.org The reactivity is also dependent on the nature of the nucleophile and the reaction conditions. For example, strong nucleophiles like organometallic reagents or amides can react with halogenated pyridazines, often leading to substitution. wur.nl
Table 3: Predicted Influence of Substituents on the Reactivity of the Pyridazine Ring
| Substituent Type on Phenyl Rings (Positions 3 & 6) | Electronic Effect on Pyridazine Ring | Predicted Reactivity towards Nucleophiles |
| Electron-Donating Groups (-OCH₃, -N(CH₃)₂) | Increases electron density | Decreased |
| Neutral Groups (-H) | Reference | Reference |
| Electron-Withdrawing Groups (-CF₃, -Cl) | Decreases electron density | Increased |
Impact of Isomerism and Tautomerism on Academic Properties
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. quora.com For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, several positional isomers are possible, and each would exhibit distinct properties. For example, moving the nitrophenyl group from the C-4 to the C-5 position would create 5-(4-nitrophenyl)-3,6-diphenylpyridazine. This isomer would likely have different electronic and photophysical properties because the substituent at C-5 is in a different electronic environment relative to the two nitrogen atoms compared to the C-4 position. The symmetry of the molecule would also change, affecting its crystalline packing and other solid-state properties.
Similarly, isomers could be formed by changing the substitution on the phenyl rings, for instance, using a 2-nitrophenyl or 3-nitrophenyl group instead of the 4-nitrophenyl group. These isomers would have different steric and electronic profiles, leading to variations in their reactivity and spectroscopic characteristics.
Tautomerism is a specific type of isomerism involving the migration of a proton, resulting in two or more interconvertible isomers (tautomers) that exist in equilibrium. quora.com For the fully aromatic 4-(4-nitrophenyl)-3,6-diphenylpyridazine, significant tautomerism is not expected as there are no labile protons that can readily migrate to form a stable alternative structure. However, tautomerism is a critical concept for related pyridazine derivatives, such as pyridazinones or aminopyridazines. researchgate.net For example, 6-phenylpyridazin-3(2H)-one can exist in equilibrium with its 3-hydroxypyridazine tautomer. The dominant tautomeric form is often dependent on factors like the solvent and the presence of other substituents, and the two forms have vastly different chemical and physical properties. While not directly applicable to the title compound, understanding tautomerism is essential within the broader context of pyridazine chemistry.
Table 4: Comparison of Potential Positional Isomers
| Isomer | Key Structural Difference | Expected Impact on Properties |
| 4-(4-Nitrophenyl)-3,6-diphenylpyridazine | Reference compound | Asymmetric, strong ICT character. |
| 5-(4-Nitrophenyl)-3,6-diphenylpyridazine | Nitrophenyl group at C-5 | Altered dipole moment, different reactivity profile at C-4. |
| 4-(2-Nitrophenyl)-3,6-diphenylpyridazine | Nitrophenyl group is ortho-substituted | Increased steric hindrance around the C-4 bond, potentially twisting the ring and affecting conjugation and photophysics. |
Potential Applications in Advanced Materials and Catalysis
Role in Organic Electronics and Optoelectronics
The electronic properties of 4-(4-nitrophenyl)-3,6-diphenylpyridazine, characterized by a distinct donor-acceptor (D-A) structure, make it a compelling subject of investigation for applications in organic electronics and optoelectronics. The interplay between the electron-rich phenyl groups and the electron-deficient nitrophenyl and pyridazine (B1198779) moieties can lead to unique photophysical behaviors.
Chemiluminescent Materials
The pyridazine core is a key structural feature in many chemiluminescent compounds, most notably in luminol (B1675438) and its derivatives. The chemiluminescence of these molecules is typically triggered by oxidation, often in the presence of a catalyst and an oxidant like hydrogen peroxide, leading to the formation of an electronically excited dicarboxylate species that emits light upon relaxation. This process is a form of direct chemiluminescence. nih.gov
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. A key requirement for second-order NLO activity is a molecule with a significant change in dipole moment upon excitation, which is often achieved with a push-pull or donor-acceptor (D-π-A) structure.
The compound 4-(4-nitrophenyl)-3,6-diphenylpyridazine fits this structural paradigm. The diphenyl-substituted pyridazine moiety can act as an electron donor system, while the 4-nitrophenyl group serves as a strong electron acceptor. This intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is fundamental to NLO properties. nih.gov
Studies on analogous systems support this potential. For example, push-pull tetrazoles featuring a p-nitrophenyl group as the acceptor have demonstrated significant NLO activity. nih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, is directly related to the efficiency of this ICT. For a series of push-pull tetrazoles, the β values were measured and calculated, showing a strong correlation between the donor strength and the NLO response. nih.gov Similarly, other pyridazine derivatives, such as 3,6-bis(2-pyridyl)pyridazine, have been shown to possess large first hyperpolarizabilities, further indicating the promise of the pyridazine core in NLO materials. researchgate.net The combination of the pyridazine ring with the potent nitrophenyl acceptor group in 4-(4-nitrophenyl)-3,6-diphenylpyridazine suggests it could exhibit a substantial NLO response.
| Compound | Donor Group | Acceptor Group | Experimental βHRS (10-30 esu) | Calculated βtot (10-30 esu) |
|---|---|---|---|---|
| 1a | 3-Pyridyl (weak acceptor) | p-Nitrophenyl | 40 (±10) | 50.1 |
| 1b | Phenyl | p-Nitrophenyl | 100 (±20) | 114.5 |
| 1d | 4-(N,N-diphenylamino)phenyl | p-Nitrophenyl | 800 (±200) | 968.4 |
Components in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The application of a compound in OLEDs or as a fluorescent probe is contingent on its photoluminescent properties, specifically its ability to emit light efficiently upon excitation. While the pyridazine core is found in some fluorescent molecules, the presence of a nitro group often quenches fluorescence through non-radiative decay pathways. nih.gov This is a significant consideration for 4-(4-nitrophenyl)-3,6-diphenylpyridazine. Research on a pyrazolopyridopyridazine dione (B5365651) bearing a p-NO2 group showed unfavorable photoluminescence characteristics. nih.gov
However, the quenching effect of the nitro group is not absolute and can be modulated by the molecular environment or by complexation. For instance, 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine, another nitrogen-containing heterocycle, and its transition metal complexes have been shown to function as fluorosensors for sodium ions, where the fluorescence intensity changes upon ion binding. researchgate.net This suggests that the target compound or its metal complexes could potentially be designed to act as chemosensors.
For OLED applications, materials with good charge transport properties and high photoluminescence quantum yields are required. 1,3,5-triazine (B166579) derivatives, which are also nitrogen-rich heterocycles, are being explored for OLEDs. nih.gov The suitability of 4-(4-nitrophenyl)-3,6-diphenylpyridazine for OLEDs would depend on a detailed characterization of its electroluminescent properties and solid-state morphology.
Ligands in Heterogeneous Catalysis
The pyridazine ring contains two nitrogen atoms with lone pairs of electrons, making it a potential bidentate ligand for metal ions. The ability of pyridazine derivatives to act as ligands is well-established. researchgate.net The specific compound 4-(4-nitrophenyl)-3,6-diphenylpyridazine could coordinate to metal centers, and if immobilized on a solid support, could function in heterogeneous catalysis.
The electronic properties of the ligand play a crucial role in determining the activity of the resulting metal complex. The electron-withdrawing nature of the nitrophenyl group in 4-(4-nitrophenyl)-3,6-diphenylpyridazine would modulate the electron density on the pyridazine nitrogen atoms, thereby influencing the stability and reactivity of the metal complex. A related compound, 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine, has been successfully used to synthesize complexes with transition metals like Cu(II) and Zn(II). researchgate.net This demonstrates that the nitrophenyl substituent does not preclude the formation of metal complexes and can be used to fine-tune their electronic properties for specific catalytic applications.
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of 4-(4-nitrophenyl)-3,6-diphenylpyridazine, with its aromatic rings and polar nitro group, provides multiple sites for such interactions.
The nitrophenyl group, in particular, can participate in the formation of ordered crystalline structures. Studies on N-(4-nitrophenyl)piperazine have shown that this moiety can direct the formation of 2D and 3D supramolecular assemblies through a combination of N-H···O, O-H···O, and C-H···O hydrogen bonds. nih.gov Furthermore, aromatic π-π stacking interactions are a common feature in the crystal structures of compounds containing multiple phenyl rings, and have been observed in related molecules like 4-(4-nitrophenyl)morpholine. researchgate.net The combination of the three phenyl rings and the polar pyridazine and nitro functionalities in 4-(4-nitrophenyl)-3,6-diphenylpyridazine suggests a high propensity for forming well-defined supramolecular architectures, which could be exploited in crystal engineering and the design of host-guest systems.
Advanced Chemical Synthesis Intermediates
Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and materials chemistry sectors. The compound 4-(4-nitrophenyl)-3,6-diphenylpyridazine possesses several reactive sites that can be chemically modified, making it a potentially valuable synthetic intermediate.
The nitro group is one of the most versatile functional groups in organic synthesis. It can be readily reduced to an amino group, which can then undergo a wide array of subsequent reactions, such as diazotization, acylation, or alkylation. This transformation is a common strategy in the synthesis of complex molecules. For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) is used as a precursor in medicinal chemistry, where the nitro group is reduced to form 4-thiomorpholinoaniline, a key building block for various therapeutic agents. mdpi.com
Research on "4-(4-nitrophenyl)-3,6-diphenylpyridazine" for Sensor Applications Inconclusive
Despite a comprehensive review of scientific literature, no specific research or data could be found regarding the application of the chemical compound 4-(4-nitrophenyl)-3,6-diphenylpyridazine in the development of sensors and biosensors.
Extensive database searches for the synthesis, photophysical properties, and potential ion or molecule recognition capabilities of 4-(4-nitrophenyl)-3,6-diphenylpyridazine did not yield any relevant studies. The investigation sought to uncover research findings pertinent to its use in advanced materials and catalysis, with a specific focus on its development as a sensor or biosensor.
The inquiry included searches for related pyridazine derivatives and compounds with similar structural motifs to infer potential properties. However, the strict focus on the exact compound "4-(4-nitrophenyl)-3,6-diphenylpyridazine" means that findings on other, different chemical entities cannot be reported.
Consequently, it is not possible to provide an article on the development of 4-(4-nitrophenyl)-3,6-diphenylpyridazine as sensors and biosensors, as there appears to be no published scientific work on this specific application. Further research would be required to determine if this compound possesses any properties that would make it a candidate for sensing technologies.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of polysubstituted pyridazines is a cornerstone of their development. While classical methods provide a foundational approach, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 4-(4-nitrophenyl)-3,6-diphenylpyridazine and its derivatives.
Key areas for exploration include:
Catalytic C-H Arylation: Direct C-H arylation strategies are emerging as powerful tools in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. The development of catalytic systems capable of selectively functionalizing the pyridazine (B1198779) core would enable the streamlined synthesis of a diverse library of analogues.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of reaction control, scalability, and safety. Investigating the synthesis of 4-(4-nitrophenyl)-3,6-diphenylpyridazine under flow conditions could lead to higher yields and purity, while also facilitating the rapid optimization of reaction parameters.
Photocatalysis: Visible-light photocatalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Exploring photocatalytic pathways for the synthesis of the target compound could provide access to novel reaction mechanisms and milder reaction conditions.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Arylation | Atom economy, reduced waste | Development of selective catalysts |
| Flow Chemistry | Enhanced control, scalability | Optimization of reactor design and conditions |
| Photocatalysis | Mild conditions, novel reactivity | Identification of suitable photocatalysts and reaction pathways |
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry offers an invaluable toolkit for the in-silico design and prediction of molecular properties, thereby accelerating the discovery of new materials. For 4-(4-nitrophenyl)-3,6-diphenylpyridazine, advanced computational modeling will be instrumental in guiding synthetic efforts and understanding its behavior at a molecular level.
Future computational studies will likely focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.govmdpi.com This information is crucial for understanding its potential in applications such as nonlinear optics and as a component in electronic devices.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of 4-(4-nitrophenyl)-3,6-diphenylpyridazine in different environments. researchgate.net This is particularly relevant for predicting its behavior in solution and in the solid state.
Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, QSAR modeling can be used to correlate the structural features of a series of derivatives with their biological activity, aiding in the design of more potent and selective compounds.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to novel functionalities. mdpi.commdpi.com The unique structure of 4-(4-nitrophenyl)-3,6-diphenylpyridazine makes it an attractive candidate for incorporation into such materials.
Emerging trends in this area include:
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, enabling the formation of MOFs. These materials could exhibit interesting properties for applications in gas storage, catalysis, and sensing.
Functionalized Nanoparticles: The compound could be grafted onto the surface of inorganic nanoparticles (e.g., silica, gold) to modify their properties. Such hybrid materials could find use in bioimaging, drug delivery, and diagnostics.
Perovskite Solar Cells: Organic molecules are increasingly being used as interface layers in perovskite solar cells to improve their efficiency and stability. The electronic properties of 4-(4-nitrophenyl)-3,6-diphenylpyridazine suggest its potential in this application. mdpi.com
| Hybrid Material Type | Potential Application | Key Feature of Pyridazine Derivative |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Coordinating nitrogen atoms |
| Functionalized Nanoparticles | Bioimaging, drug delivery | Surface-modifiable structure |
| Perovskite Solar Cells | Renewable energy | Tunable electronic properties |
Investigation of Dynamic Processes in Solution and Solid State
Understanding the dynamic behavior of 4-(4-nitrophenyl)-3,6-diphenylpyridazine is crucial for controlling its properties and function. Future research will likely employ a combination of experimental and computational techniques to probe these dynamics.
Key areas for investigation include:
Solvatochromism: The study of how the solvent polarity affects the photophysical properties of the compound can provide insights into its electronic structure and intermolecular interactions.
Solid-State Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit distinct physical properties. A thorough investigation of its polymorphic landscape is essential for applications where the solid-state properties are critical.
Excited-State Dynamics: Time-resolved spectroscopic techniques can be used to study the excited-state dynamics of the molecule, which is important for understanding its fluorescence and potential applications in optoelectronics.
Expansion of Structure-Property Relationship Studies for Tailored Functionality
A systematic exploration of the structure-property relationships of 4-(4-nitrophenyl)-3,6-diphenylpyridazine derivatives is fundamental to tailoring their functionality for specific applications. chemrxiv.org This involves the synthesis of a library of analogues with systematic variations in their molecular structure.
Future research will focus on:
Substitution Effects: Investigating the impact of different substituents on the phenyl rings and the pyridazine core on the electronic, photophysical, and biological properties of the molecule.
Isomeric Effects: Comparing the properties of different isomers of the compound to understand the role of the substituent positions.
Extended Conjugation: Synthesizing derivatives with extended π-conjugated systems to explore their potential as organic semiconductors and nonlinear optical materials.
By pursuing these future research directions, the scientific community can unlock the full potential of 4-(4-nitrophenyl)-3,6-diphenylpyridazine and pave the way for its use in a new generation of advanced materials and technologies.
Q & A
Q. What protocols ensure reproducibility in crystallographic data for structurally similar pyridazines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
